Methyl-6-phtalimidohex-2-enoate

Description

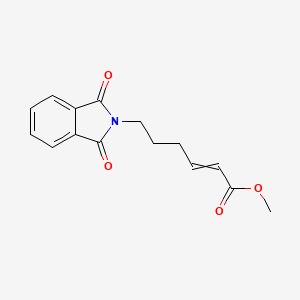

Methyl-6-phthalimidohex-2-enoate is an organic compound featuring a phthalimide moiety linked to a hex-2-enoate methyl ester. The phthalimide group acts as a protecting group for amines in organic synthesis, while the α,β-unsaturated ester (hex-2-enoate) enables conjugate addition reactions. This dual functionality makes it valuable in medicinal chemistry and polymer synthesis.

Properties

Molecular Formula |

C15H15NO4 |

|---|---|

Molecular Weight |

273.28 g/mol |

IUPAC Name |

methyl 6-(1,3-dioxoisoindol-2-yl)hex-2-enoate |

InChI |

InChI=1S/C15H15NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h3-5,7-9H,2,6,10H2,1H3 |

InChI Key |

WPYWOAFRDGIHBM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCCCN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

Methyl-6-phthalimidohex-2-enoate contains:

- Phthalimide group : Aromatic, electron-withdrawing, used for amine protection.

- α,β-unsaturated ester : Enables Michael additions or Diels-Alder reactions.

Comparison with : 2-Ethylhexyl Methylphosphonofluoridate (C₉H₂₀FO₂P)

- Functional groups: Phosphonofluoridate (organophosphorus) and ester.

- Reactivity: Phosphonofluoridates are highly electrophilic, reacting with acetylcholinesterase (nerve agents) . The ester group in Methyl-6-phthalimidohex-2-enoate is less reactive, favoring nucleophilic acyl substitutions.

- Applications: The phosphonofluoridate is regulated under Schedule 1A01 (chemical weapons) , whereas Methyl-6-phthalimidohex-2-enoate is likely used in benign synthetic applications.

Comparison with : Spirocyclic Trifluoromethyl Derivatives

- Functional groups : Trifluoromethyl, carbamoyl, hydroxy, and spirocyclic systems.

- Reactivity : Fluorine atoms enhance metabolic stability; spirocycles restrict conformational flexibility for targeted bioactivity .

- Applications: These compounds are drug candidates (e.g., kinase inhibitors), contrasting with Methyl-6-phthalimidohex-2-enoate’s role as a synthetic intermediate.

Structural Complexity and Molecular Weight

*Estimated based on structural analogy.

Key Observations :

- Methyl-6-phthalimidohex-2-enoate has intermediate complexity compared to the highly specialized spirocyclic derivatives in .

- Its molecular weight is lower than pharmaceutical candidates but higher than the organophosphorus compound in .

Stability and Toxicity Profile

- Methyl-6-phthalimidohex-2-enoate: Expected to exhibit low acute toxicity due to the absence of reactive phosphorus or fluorine groups. Stability is modulated by the ester and phthalimide groups.

- 2-Ethylhexyl Methylphosphonofluoridate: Highly toxic (neurotoxic) and environmentally persistent due to phosphorus-fluorine bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.